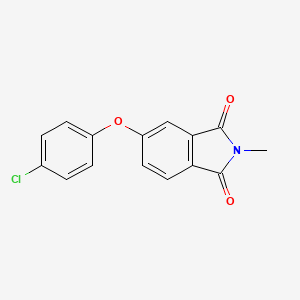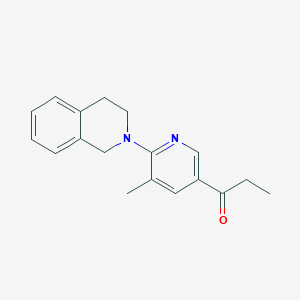
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and a methoxyphenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-methoxyphenyl isothiocyanate with a cyclohexylamine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time would be crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The thiourea moiety can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the thiourea moiety can interact with metal ions or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((1r,4r)-4-Hydroxycyclohexyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of a methoxy group, which can influence its interactions with biological targets.
Uniqueness
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both hydroxy and methoxy groups, which can enhance its solubility and reactivity. The combination of these functional groups with the thiourea moiety provides a versatile scaffold for developing new compounds with diverse applications.
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2O2S/c1-18-13-8-4-11(5-9-13)16-14(19)15-10-2-6-12(17)7-3-10/h4-5,8-10,12,17H,2-3,6-7H2,1H3,(H2,15,16,19) |
InChI Key |
NIOKATOGZNFLHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


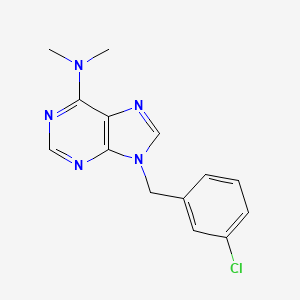
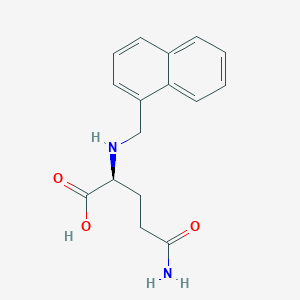
![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

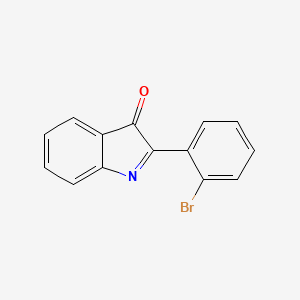

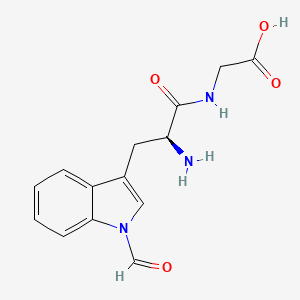

![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)

